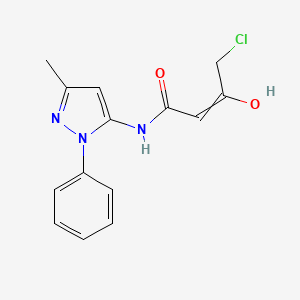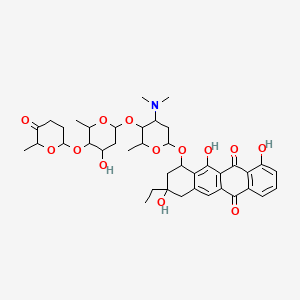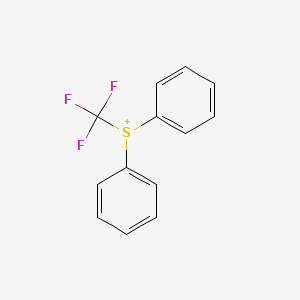![molecular formula C25H17ClFNO3 B14085772 7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like chlorine gas or fluorine-containing compounds.
Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds of this class have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Research is ongoing to explore their full range of biological activities.
Medicine
In medicine, derivatives of chromeno[2,3-c]pyrroles are being investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromeno[2,3-c]pyrrole derivatives: These compounds share the same core structure but differ in their substituents.
Fluorophenyl derivatives: Compounds with a fluorophenyl group, which may exhibit similar biological activities.
Phenylethyl derivatives: Compounds containing a phenylethyl group, known for their pharmacological properties.
Uniqueness
The uniqueness of 7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C25H17ClFNO3 |
|---|---|
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
7-chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H17ClFNO3/c26-16-10-11-20-18(14-16)23(29)21-22(17-8-4-5-9-19(17)27)28(25(30)24(21)31-20)13-12-15-6-2-1-3-7-15/h1-11,14,22H,12-13H2 |
InChI-Schlüssel |
IPAUJSYFUGGXLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


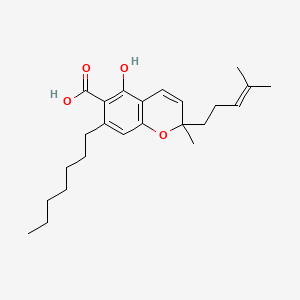
![2-(2-Methoxyethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085701.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085703.png)
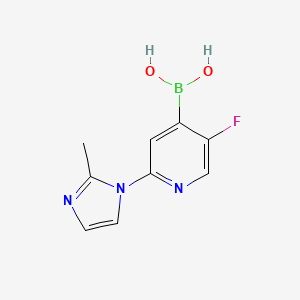
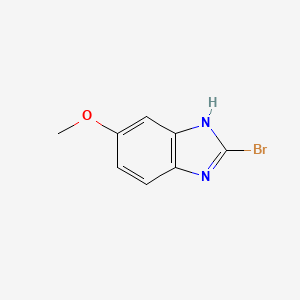
![1-[9-(Furan-2-yl)-1-hydroxy-7-oxo-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-3-yl]piperidine-4-carboxamide](/img/structure/B14085722.png)
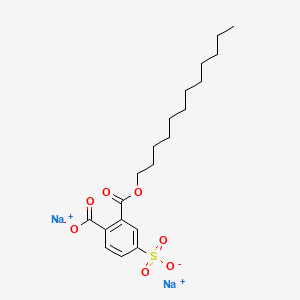
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)

![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
